5,6-difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol

Description

Systematic Nomenclature and Molecular Formula Analysis

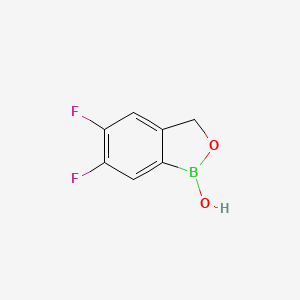

The compound this compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 5,6-difluorobenzo[c]oxaborol-1(3H)-ol . This nomenclature specifies the fused bicyclic system (benzoxaborole), the positions of fluorine substituents (C5 and C6), and the hydroxyl group at the boron-bearing position (C1). The molecular formula C₇H₅BF₂O₂ reflects a benzoxaborole core (C₆H₄BO₂) modified by two fluorine atoms and an additional hydroxyl group.

The SMILES notation OB(OC₁)C(C₁=C₂)=CC(F)=C₂F encodes the compound’s connectivity: a benzene ring fused to a borole moiety, with fluorine atoms at adjacent positions and a hydroxyl group bonded to boron. The CAS registry number 174671-91-1 provides a unique identifier for this compound in chemical databases. Comparative analysis with the parent benzoxaborole (1,3-dihydro-2,1-benzoxaborol-1-ol, C₇H₇BO₃) reveals that fluorination replaces two hydrogens with fluorine atoms, increasing molecular weight from 153.94 g/mol to 169.92 g/mol.

Crystallographic Data and Solid-State Configuration

While direct crystallographic data for this compound remains unpublished, insights can be extrapolated from studies on analogous benzoxaboroles. For example, X-ray diffraction analysis of 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol (AN2690) reveals a planar benzoxaborole core stabilized by intramolecular hydrogen bonding between the boron-bound hydroxyl group and adjacent oxygen atoms. The fluorine substituent in AN2690 induces minor distortion in the benzene ring’s planarity, a feature likely amplified in the 5,6-difluoro derivative due to increased steric and electronic effects.

In the solid state, benzoxaboroles typically form layered structures via intermolecular hydrogen bonds and π-π stacking. Computational models predict that the 5,6-difluoro derivative’s crystal packing would involve F···H–O interactions between fluorine atoms and hydroxyl groups of adjacent molecules, alongside enhanced dipole-dipole interactions from the electron-withdrawing fluorines. Density functional theory (DFT) studies on similar systems suggest that fluorination reduces boron’s Lewis acidity by stabilizing the hydroxyl group through inductive effects, potentially influencing crystallization kinetics.

Comparative Analysis with Parent Benzoxaborole Scaffold

The parent benzoxaborole scaffold, 1,3-dihydro-2,1-benzoxaborol-1-ol (C₇H₇BO₃), serves as the foundational structure for this derivative. Key comparative features include:

Fluorination at C5 and C6 introduces significant electronic perturbations. The electronegative fluorine atoms withdraw electron density from the aromatic ring, reducing π-electron availability for stacking interactions but enhancing halogen bonding potential. This modification also increases the compound’s lipophilicity, as evidenced by the 10% rise in molecular weight relative to the parent scaffold. Spectroscopically, the ¹⁹F nuclear magnetic resonance (NMR) signature of this compound would display two distinct fluorine resonances, split by through-space coupling, whereas the parent compound lacks such signals.

Structurally, the 5,6-difluoro substitution imposes torsional strain on the benzoxaborole core. Computational models indicate a 2–3° deviation from planarity in the benzene ring compared to the parent compound, potentially affecting its reactivity in cycloaddition or coordination chemistry. These alterations underscore the delicate balance between electronic effects and steric demands in modified benzoxaboroles.

Propriétés

IUPAC Name |

5,6-difluoro-1-hydroxy-3H-2,1-benzoxaborole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF2O2/c9-6-1-4-3-12-8(11)5(4)2-7(6)10/h1-2,11H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKULFFYLCPBRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=CC(=C(C=C2CO1)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174671-91-1 | |

| Record name | 5,6-difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

The synthesis of 5,6-difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of appropriate fluorinated benzene derivatives with boronic acids or boronates under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the boron-containing ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

5,6-difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different boronic acid derivatives.

Reduction: Reduction reactions can convert it into other boron-containing compounds with different oxidation states.

Substitution: The fluorine atoms in the benzene ring can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Applications

Antifungal Activity

One of the most notable applications of 5,6-difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is its antifungal properties. It has been studied as a potential treatment for fungal infections due to its ability to inhibit the growth of various fungal strains. The compound acts by disrupting fungal cell wall synthesis and has shown effectiveness against resistant strains .

Case Studies:

- AN2690 (Efinaconazole) : This compound is derived from the benzoxaborole class and has been demonstrated to be effective against onychomycosis (fungal nail infections). Research indicates that derivatives like this compound may enhance efficacy or reduce side effects compared to existing antifungal therapies .

- Broad-Spectrum Antifungal Studies : In vitro studies have shown that compounds similar to this compound exhibit broad-spectrum antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus. These findings suggest potential applications in treating systemic fungal infections .

Material Science Applications

Polymer Chemistry

The unique structure of this compound allows it to serve as a building block in polymer synthesis. Its boron-containing structure can enhance the thermal stability and mechanical properties of polymers when incorporated into polymer matrices.

Case Studies:

- Thermally Stable Polymers : Research has indicated that incorporating benzoxaborole derivatives into polymer formulations can significantly improve thermal stability while maintaining flexibility. This makes them suitable for applications in high-temperature environments .

- Biodegradable Materials : The incorporation of boron compounds in biodegradable polymers has been explored for developing sustainable materials that decompose under environmental conditions while retaining desirable mechanical properties .

Summary of Findings

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Medicinal Chemistry | Antifungal Agent | Effective against resistant fungi |

| AN2690 (Efinaconazole) | Potential for enhanced efficacy | |

| Material Science | Polymer Chemistry | Improves thermal stability |

| Biodegradable Materials | Sustainable alternatives |

Mécanisme D'action

The mechanism of action of 5,6-difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets, such as enzymes and proteins. The boron atom in its structure can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, leading to inhibition of enzyme activity or alteration of protein function. This interaction is crucial for its potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Key Benzoxaboroles

Key Observations:

- Electron-Withdrawing Effects: The dual fluorine substituents in the 5,6-difluoro compound create a stronger electron-deficient boron center compared to mono-fluoro analogs. This may enhance reactivity in Lewis acid-catalyzed reactions or interactions with biological targets .

- Crystallinity and Hydrogen Bonding: Mono-fluoro analogs like Tavaborole form centrosymmetric dimers via O-H···O hydrogen bonds, which stabilize the crystal lattice and influence solubility . The 5,6-difluoro derivative likely exhibits similar or stronger intermolecular interactions due to additional C-H···F bonds .

Physicochemical Properties

- The 5,6-difluoro compound may exhibit even lower solubility, requiring formulation adjustments for therapeutic use.

- Stability: Benzoxaboroles are generally stable in crystalline form but susceptible to hydrolysis in aqueous media. Fluorine’s inductive effect may slow hydrolysis compared to non-fluorinated analogs .

Activité Biologique

5,6-Difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol, with the CAS number 174671-91-1, is a boron-containing compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C7H5BF2O2

- Molecular Weight: 169.92 g/mol

- IUPAC Name: 5,6-difluorobenzo[c][1,2]oxaborol-1(3H)-ol

- Melting Point: 134-140 °C

- Boiling Point: 227.0 ± 50.0 °C (predicted)

- Density: 1.38 ± 0.1 g/cm³ (predicted)

- pKa: 5.63 ± 0.20 (predicted)

The compound features a unique structure that allows it to interact with biological targets through reversible covalent bonding, primarily affecting enzyme activity and protein functions .

The primary mechanism of action of this compound involves its ability to form reversible covalent bonds with hydroxyl and amino groups in proteins and enzymes. This interaction can lead to inhibition of enzymatic activity or alteration of protein functions, making it a candidate for therapeutic applications .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown promising results against various pathogens, particularly those associated with neglected tropical diseases such as filariasis caused by Wolbachia species. The compound's analogs have demonstrated potent in vitro activity against Wolbachia, which is crucial for the survival of filarial worms .

Study on Wolbachia Inhibition

A study evaluated the efficacy of boron-containing pleuromutilin derivatives, including this compound, against Wolbachia in infected cells. The results indicated that certain analogs exhibited low nanomolar to picomolar potency in inhibiting Wolbachia growth:

| Compound ID | Wolbachia Infected C6/36 Cells EC50 (nM) | Wolbachia Infected LDW1 Cells EC50 (nM) |

|---|---|---|

| 74 | 101 | 7.5 |

| 75 | >1000 | 14 |

| 76 | 12 | 3.5 |

| 77 | 113 | 4.9 |

This table illustrates the varying levels of potency among different analogs, highlighting the effectiveness of modifications to the benzoxaborole structure .

Antifungal Applications

In addition to its antibacterial properties, research has also explored the antifungal potential of this compound. Its structure allows for interactions with fungal enzymes, which may inhibit their growth and viability .

Therapeutic Applications

The unique properties of this compound position it as a candidate for developing new treatments for various conditions:

- Antifungal Agents : Targeting fungal infections through enzyme inhibition.

- Antimicrobial Agents : Potential use in treating infections caused by resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5,6-difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving fluorinated benzaldehyde precursors. For example, a mono-fluoro analog (5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol) was synthesized by reacting 2-bromo-5-fluorobenzaldehyde with trimethoxymethane in methanol under acidic conditions, followed by borate esterification and reduction with NaBH₄ . For the 5,6-difluoro variant, a similar approach would require starting with 2-bromo-5,6-difluorobenzaldehyde and optimizing stoichiometry and reaction temperatures. Key steps include maintaining cryogenic conditions (-78°C) during lithiation to prevent side reactions and using pH-controlled crystallization for purification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹⁹F/¹¹B NMR : Essential for confirming the boron-oxygen ring structure and fluorine substitution patterns. For example, ¹⁹F NMR of the mono-fluoro analog shows a peak at -113.51 ppm .

- X-ray crystallography : Validates molecular geometry and hydrogen-bonding interactions (e.g., O–H⋯O dimers observed in the crystal lattice of related benzoxaboroles) .

- Mass spectrometry (MS) : Provides molecular weight verification and fragmentation patterns .

Q. What are the key structural features of this compound confirmed by crystallography?

- Methodological Answer : X-ray studies of the mono-fluoro analog reveal a planar benzoxaborole ring (max deviation: 0.035 Å) and centrosymmetric dimers formed via strong O–H⋯O hydrogen bonds (R₂²(8) motif). The difluoro variant would likely exhibit similar dimerization but with altered electronic effects due to increased fluorine substitution .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

- Methodological Answer : Contradictions between NMR and MS data may arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:

- Variable-temperature NMR : To detect conformational changes or equilibria.

- Complementary techniques : Use X-ray crystallography (as in ) to unambiguously assign stereochemistry.

- Isotopic labeling : For boron-containing compounds, ¹¹B NMR helps distinguish between boronic acid/ester forms .

Q. How does the introduction of a second fluorine atom at position 6 influence electronic structure and reactivity?

- Methodological Answer : The electron-withdrawing effect of fluorine at position 6 enhances the electrophilicity of the boron atom, potentially increasing reactivity in Suzuki-Miyaura couplings or antifungal activity. Comparative studies between mono- and di-fluoro analogs (via DFT calculations or X-ray charge density analysis) can quantify this effect. For example, in the mono-fluoro compound, the B–O bond length is 1.473 Å, which may shorten with additional fluorine substitution .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Stepwise temperature control : Maintain -70°C during lithiation to avoid undesired nucleophilic substitutions .

- pH optimization : Adjust to pH ≈ 3 after borate esterification to precipitate intermediates efficiently .

- Catalyst screening : Explore Lewis acids (e.g., BF₃·Et₂O) to accelerate cyclization steps .

Key Citations

- Synthesis and crystallography:

- Spectroscopic characterization:

- Antifungal applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.